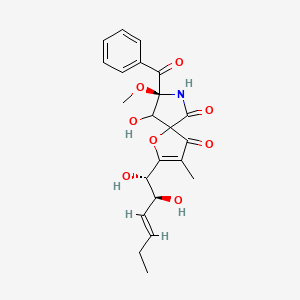

11-O-Methylpseurotin A

Description

Properties

IUPAC Name |

(8S,9R)-8-benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21?,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYDIPAXCVVRNY-FGTQFNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/[C@@H]([C@@H](C1=C(C(=O)C2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58523-30-1 | |

| Record name | Pseurotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a methylated derivative of the bioactive fungal metabolite pseurotin (B1257602) A, has garnered interest within the scientific community. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic machinery, the genetic framework of the pso gene cluster, and the key experimental methodologies used to elucidate this complex process. Quantitative data from relevant studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core structure.[1][2] Among them, this compound is a naturally occurring derivative isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp.[3][4] Its biosynthesis is intricately linked to that of its precursor, pseurotin A, a well-studied metabolite known for its diverse biological activities. The formation of this compound represents a late-stage modification in the pseurotin biosynthetic pathway, involving a specific O-methylation step.[1][3] This guide delves into the molecular intricacies of this pathway, offering a valuable resource for researchers aiming to explore and manipulate the production of this intriguing natural product.

The Biosynthetic Pathway of Pseurotin A: The Precursor to this compound

The biosynthesis of pseurotin A is orchestrated by a biosynthetic gene cluster (BGC), termed the pso cluster, which encodes a suite of enzymes responsible for the assembly and modification of the molecule.[1][2] The core scaffold is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA.[2][3] Subsequent tailoring enzymes, including oxidases and methyltransferases, modify this core to generate pseurotin A.[3]

The key steps in the pseurotin A biosynthetic pathway are:

-

Core scaffold formation: The hybrid enzyme PsoA catalyzes the condensation of polyketide and amino acid precursors to form the initial linear intermediate.

-

Cyclization: A series of enzymatic reactions, likely involving a hydrolase (PsoB), facilitates the formation of the characteristic 1-oxa-7-azaspiro[5][5]non-2-ene-4,6-dione core.[1][6]

-

Oxidative modifications: A cytochrome P450 monooxygenase, PsoD, is responsible for multiple oxidation steps.[6]

-

Methylation at C-8: The O-methyltransferase PsoC specifically methylates the hydroxyl group at the C-8 position.[1]

-

Epoxidation and Diol Formation: The bifunctional enzyme PsoF, possessing both C-methyltransferase and FAD-dependent monooxygenase domains, catalyzes the epoxidation of a diene intermediate. This epoxide is then hydrolyzed to form the diol of pseurotin A.[2]

The Final Step: Biosynthesis of this compound

The conversion of pseurotin A to this compound is proposed to be the final step in the biosynthetic pathway.[3] This reaction involves the O-methylation of the hydroxyl group at the C-11 position of pseurotin A.[3]

-

Enzyme: A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

While the pso gene cluster contains the O-methyltransferase PsoC, it has been shown to be specific for the C-8 hydroxyl group.[1] The enzyme responsible for the C-11 methylation has not yet been definitively identified and may be a promiscuous methyltransferase from a different biosynthetic pathway or an uncharacterized enzyme within the producing organism.[1]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the production of this compound is limited in the literature. However, studies on pseurotin A biosynthesis provide some insights into the yields of related compounds.

| Compound | Producing Organism | Culture Conditions | Yield | Reference |

| Pseurotin A | Aspergillus fumigatus | Czapek-Dox media with varying zinc concentrations | Production increases with higher zinc concentrations | [7] |

| Pseurotin A | Penicillium janczewskii | Liquid yeast extract-malt extract-glucose broth | Not specified | [8] |

| This compound | Aspergillus fumigatus (marine-derived) | Not specified | Co-isolated with pseurotin A | [3] |

| This compound | Sporothrix sp. | Not specified | Isolated as a fungal metabolite | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

This protocol is based on the high-throughput gene knockout method using fusion PCR.

Objective: To create a null mutant of a target gene in the pso cluster to investigate its function.

Materials:

-

A. fumigatus genomic DNA

-

Phusion High-Fidelity DNA Polymerase

-

dNTPs

-

Primers (P1, P2, P3, P4 for flanking regions; P5, P6 for selection marker)

-

Selection marker cassette (e.g., hph for hygromycin resistance)

-

Protoplasting solution (e.g., Glucanex)

-

Transformation buffer (e.g., PEG-CaCl2)

-

Regeneration medium (e.g., minimal medium with sorbitol)

-

Selective medium (e.g., minimal medium with hygromycin)

Procedure:

-

Generation of Gene Replacement Cassette via Fusion PCR:

-

Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from A. fumigatus genomic DNA using primer pairs P1/P2 and P3/P4, respectively.

-

Amplify the selection marker cassette using primers P5/P6. The 5' ends of P2 and P3 should have tails homologous to the ends of the selection marker cassette, and the 5' ends of P5 and P6 should have tails homologous to the flanking regions.

-

Fuse the three PCR products (5' flank, selection marker, 3' flank) in a second round of PCR using nested primers that bind to the outer ends of the flanking regions.

-

Purify the final fusion PCR product.

-

-

Protoplast Preparation:

-

Grow A. fumigatus mycelia in liquid medium.

-

Harvest and wash the mycelia.

-

Treat the mycelia with a protoplasting enzyme solution to digest the cell walls.

-

Filter the protoplasts to remove mycelial debris and wash them with an osmotic stabilizer (e.g., sorbitol).

-

-

Transformation:

-

Mix the purified gene replacement cassette with the prepared protoplasts.

-

Add the transformation buffer (PEG-CaCl2) and incubate on ice.

-

Plate the transformation mixture onto regeneration medium and incubate.

-

-

Selection and Verification of Transformants:

-

Overlay the plates with a selective medium containing the appropriate antibiotic (e.g., hygromycin).

-

Isolate resistant colonies and transfer them to fresh selective medium.

-

Verify the gene replacement event in the transformants by diagnostic PCR and Southern blot analysis.

-

Heterologous Expression of the pso Gene Cluster

Objective: To express the pso gene cluster in a heterologous host to study the biosynthesis of pseurotins.

Materials:

-

Vector for heterologous expression (e.g., an AMA1-based plasmid for Aspergillus nidulans)

-

pso gene cluster DNA

-

Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly Master Mix

-

Competent E. coli cells for plasmid propagation

-

Protoplasts of the heterologous host (e.g., Aspergillus nidulans)

-

Transformation and selection reagents as described in Protocol 5.1.

Procedure:

-

Cloning the pso Gene Cluster:

-

Isolate the entire pso gene cluster from the genomic DNA of the producing organism.

-

Clone the gene cluster into a suitable expression vector under the control of an inducible or constitutive promoter.

-

-

Transformation of the Heterologous Host:

-

Transform the expression vector containing the pso gene cluster into the protoplasts of the heterologous host.

-

Select for transformants on an appropriate selective medium.

-

-

Analysis of Metabolite Production:

-

Cultivate the transformants under conditions that induce the expression of the cloned genes.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC, LC-MS, and NMR to identify the produced pseurotin derivatives.

-

In Vitro Assay for O-Methyltransferase Activity

Objective: To determine the activity and substrate specificity of a putative O-methyltransferase for the C-11 hydroxyl group of pseurotin A.

Materials:

-

Purified recombinant O-methyltransferase enzyme

-

Pseurotin A (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., formic acid)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Enzyme Expression and Purification:

-

Clone the gene encoding the putative O-methyltransferase into an expression vector (e.g., pET vector for E. coli).

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture containing the purified enzyme, pseurotin A, and SAM in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Include control reactions without the enzyme or without SAM.

-

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.

-

Compare the retention time and mass spectrum of the product with an authentic standard if available.

-

Caption: General experimental workflow for elucidating a biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by fungal secondary metabolism. While the pathway to its precursor, pseurotin A, is largely understood, the identity of the specific O-methyltransferase responsible for the final methylation step remains an open question. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work focusing on the characterization of novel methyltransferases from pseurotin-producing fungi will be crucial for the complete elucidation of the this compound biosynthesis and for enabling the engineered production of this and other novel pseurotin analogs.

References

- 1. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a distinctive spirocyclic γ-lactam core. First isolated from a marine-derived strain of Aspergillus fumigatus, this compound has attracted scientific interest due to its selective biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic data, isolation protocols, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a hetero-spirocyclic γ-lactam with the molecular formula C₂₃H₂₇NO₈ and a molecular weight of 445.46 g/mol .[1] The molecule possesses a complex stereochemical architecture, which has been elucidated through extensive spectroscopic analysis. The definitive stereochemistry is described by its IUPAC name: (5S,8S,9R)-8-Benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione.

The core of the molecule is a 1-oxa-7-azaspiro[4.4]nonane ring system. Key structural features include a benzoyl group, a methoxy (B1213986) group at the C8 position, and a hydroxyl group at the C9 position. A substituted hexenyl side chain is attached at the C2 position, which itself contains stereocenters and a Z-configured double bond. The "11-O-Methyl" designation in its common name refers to the methylation of the hydroxyl group at position 11 of the hexenyl side chain, distinguishing it from its parent compound, pseurotin A.

Caption: 2D Chemical Structure of this compound.

Quantitative Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 108.2 | - |

| 3 | 174.5 | - |

| 4 | 195.2 | - |

| 5 | 88.1 | - |

| 6 | 170.1 | - |

| 8 | 102.1 | - |

| 9 | 78.9 | 4.85 (s) |

| 10 | 75.1 | 4.50 (d, 8.5) |

| 11 | 82.1 | 3.55 (dq, 8.5, 6.5) |

| 12 | 126.1 | 5.60 (dd, 15.5, 6.5) |

| 13 | 134.2 | 5.85 (dq, 15.5, 6.5) |

| 14 | 20.8 | 2.10 (m) |

| 15 | 14.1 | 0.95 (t, 7.5) |

| 3-CH₃ | 9.8 | 2.05 (s) |

| 8-OCH₃ | 57.9 | 3.30 (s) |

| 11-OCH₃ | 57.9 | 3.30 (s) |

| Benzoyl-C=O | 195.2 | - |

| Benzoyl-C1'' | 135.9 | - |

| Benzoyl-C2'',6'' | 129.2 | 7.95 (d, 7.5) |

| Benzoyl-C3'',5'' | 128.8 | 7.50 (t, 7.5) |

| Benzoyl-C4'' | 133.5 | 7.65 (t, 7.5) |

Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts may vary slightly depending on the solvent and instrument used.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₇NO₈ |

| Molecular Weight | 445.46 g/mol |

| Appearance | White Solid |

| CAS Number | 956904-34-0 |

Experimental Protocols

The discovery and characterization of this compound involved bioassay-guided fractionation of the extract from a marine-derived fungus.

Isolation of this compound

A generalized protocol for the isolation of this compound from Aspergillus fumigatus is as follows:

-

Fermentation: The producing fungal strain, Aspergillus fumigatus, is cultured in a suitable liquid medium, such as potato dextrose broth, supplemented with sea salt to mimic its marine environment. The culture is incubated for a period of 14-21 days to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelia and the culture broth are separated by filtration. Both the mycelia and the broth are then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves initial separation by vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a solvent gradient of increasing polarity (e.g., hexanes/EtOAc).

-

Purification: The bioactive fractions are further purified by repeated column chromatography, often followed by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a water/acetonitrile or water/methanol gradient) to yield pure this compound.

Caption: Experimental Workflow for the Isolation of this compound.

Biological Activity Assays

The discovery of this compound was guided by its selective activity against a mutant strain of Saccharomyces cerevisiae.

-

Yeast Strains: A wild-type strain of S. cerevisiae and a mutant strain with a deletion in the HOF1 gene (hof1Δ) are used.

-

Assay Plates: Agar (B569324) plates are seeded with a lawn of either the wild-type or the hof1Δ yeast strain.

-

Sample Application: Test compounds or fractions are spotted onto small filter paper discs, which are then placed on the seeded agar plates.

-

Incubation: The plates are incubated at 30 °C for 24-48 hours.

-

Analysis: The plates are examined for zones of growth inhibition (halos) around the filter paper discs. Compounds that show a significantly larger halo on the hof1Δ plate compared to the wild-type plate are considered selective inhibitors. This compound was identified as selectively inhibiting the growth of the hof1Δ strain.

This compound was evaluated for its potential antiseizure activity using a larval zebrafish model.

-

Animal Model: Larval zebrafish (Danio rerio) are used due to their rapid development and genetic tractability.

-

Seizure Induction: Seizures are induced in the larvae using the chemoconvulsant pentylenetetrazole (PTZ).

-

Compound Treatment: The zebrafish larvae are pre-incubated with the test compound (this compound) at various concentrations.

-

Behavioral Analysis: Following PTZ exposure, the locomotor activity of the larvae is monitored. A reduction in the hyperactive swimming behavior induced by PTZ indicates potential antiseizure activity.

-

Results: In this assay, this compound was found to be inactive at the tested concentrations.

Signaling Pathways and Mechanism of Action

The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain by this compound suggests a specific mode of action related to cell cycle regulation. The Hof1 protein is involved in cytokinesis and the regulation of the mitotic exit network. The synthetic lethality observed with the hof1Δ strain implies that this compound likely targets a pathway that becomes essential for viability in the absence of Hof1. However, the precise molecular target of this compound has not yet been fully elucidated.

Caption: Logical Relationship of Synthetic Lethality in Yeast.

Conclusion

This compound is a structurally complex natural product with a well-defined stereochemistry. Its discovery through a targeted, bioassay-guided approach highlights the utility of chemical genetics in identifying compounds with specific biological activities. While its potential as an antiseizure agent has not been demonstrated, its selective inhibition of the hof1Δ yeast strain points to a specific mechanism of action that warrants further investigation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential and molecular targets of this compound and related pseurotin analogues.

References

An In-depth Technical Guide to the Physicochemical Properties of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] These compounds are characterized by a unique spirocyclic γ-lactam core structure.[2] Isolated from various fungal species, including Aspergillus fumigatus, this compound has garnered scientific interest due to its selective bioactivity, particularly its inhibitory effects against a Hof1 deletion strain of Saccharomyces cerevisiae.[3][4] This property suggests a potential role in targeting cellular processes related to cytokinesis, making it a valuable tool for chemical genetics and a potential starting point for drug discovery efforts.[2][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed biological context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound based on available data. It is important to note that some physical properties, such as the melting and boiling points, are not consistently reported in the literature and may be predicted values.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid powder | [4][6] |

| CAS Number | 956904-34-0 | [3] |

| Molecular Formula | C₂₃H₂₇NO₈ | [3] |

| Molecular Weight | 445.46 g/mol | [3] |

| Melting Point | No data available | [7] |

| Boiling Point | 720.4 ± 60.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.34 ± 0.1 g/cm³ at 20°C 760 mmHg (Predicted) | [6] |

Table 2: Solubility and Stability

| Property | Details | Source(s) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol (B129727) (1 mg/ml). Limited solubility in water. | [4][6] |

| Storage (Solid) | Store at -20°C in a desiccated, dark environment. | [2] |

| Storage (Solution) | Store stock solutions in DMSO at -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [2] |

| Stability | The γ-lactam ring is susceptible to hydrolysis under acidic or alkaline conditions. The compound may also be sensitive to oxidation. It is recommended to use neutral pH buffers (6.5-7.5) and prepare aqueous solutions fresh. | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and biological properties of this compound are outlined below. These are generalized methods based on standard laboratory practices for natural products.

Protocol 1: Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is finely ground.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

For a more precise measurement, the apparatus is cooled, and a fresh sample is heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is commonly employed for non-polar to moderately polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The specific gradient will need to be optimized.

-

-

Analysis:

-

The column is equilibrated with the initial mobile phase conditions.

-

A small volume of the sample solution is injected onto the column.

-

The elution of the compound is monitored by the UV detector at a wavelength where this compound has significant absorbance.

-

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Protocol 3: Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 1-5 mg of this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are correlated with specific functional groups present in the molecule (e.g., C=O, O-H, C-H, C-O).

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2][3] Hof1 is a key protein involved in cytokinesis, the final step of cell division. It plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the primary septum. The selective inhibition by this compound suggests that it may target a pathway that becomes essential for viability in the absence of Hof1.

Below is a diagram illustrating the proposed involvement of Hof1 in the cytokinesis pathway and the potential point of action for this compound.

Caption: Proposed role of Hof1 in cytokinesis and the inhibitory action of this compound.

Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal culture.

Caption: General workflow for the isolation of this compound from fungal culture.

References

- 1. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

- 2. Spatiotemporal control of pathway sensors and cross-pathway feedback regulate a differentiation MAPK pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. Role of Inn1 and its interactions with Hof1 and Cyk3 in promoting cleavage furrow and septum formation in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

11-O-Methylpseurotin A CAS number and molecular weight

An In-depth Technical Guide to 11-O-Methylpseurotin A

This technical guide provides a comprehensive overview of this compound, a fungal metabolite of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, biological activity, relevant signaling pathways, and experimental protocols.

Physicochemical Properties

This compound is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived Aspergillus fumigatus.[1] Its key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 956904-34-0 | [1][2] |

| Molecular Weight | 445.46 g/mol | [1][2] |

| Molecular Formula | C₂₃H₂₇NO₈ | [2] |

| Purity | >95.0% by HPLC | |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, ethanol, and methanol. | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain (hof1Δ) of Saccharomyces cerevisiae.[1][3] The Hof1 protein is involved in the regulation of mitosis and cytokinesis.[4] This specific activity suggests a potential mechanism of action related to cell cycle control.[4] In a larval zebrafish model used to assess antiseizure activity, this compound was found to be inactive.

While the direct signaling pathways affected by this compound are still under investigation, studies on related pseurotins, such as pseurotin (B1257602) A and D, have shown anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways by preventing the phosphorylation of STAT3.[2]

Postulated Signaling Pathway in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ yeast strain suggests that this compound interferes with processes regulated by Hof1, which is a key protein in cytokinesis, specifically in the formation of the septum.[5]

Potential Anti-Inflammatory Signaling Pathway

Based on the activity of related compounds, this compound may inhibit inflammatory responses by targeting the JAK/STAT and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.[5]

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Precision balance

Procedure:

-

Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

-

-

Dissolution:

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[5]

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term stability.[5]

-

-

Working Solutions:

-

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

-

Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

-

MTT Cytotoxicity Assay

This protocol is used to assess the potential cytotoxicity of this compound.[2]

Procedure:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an optimized density and allow them to adhere overnight.[2]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).[2]

-

Incubation: Incubate the plate for 24-48 hours.[2]

-

MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.[2]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

LPS-Induced Cytokine Release Assay

This protocol is adapted for screening the anti-inflammatory effects of this compound.[2]

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[2]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.[2]

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[2]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[2]

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and/or IL-6, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[2]

General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.[5]

Materials:

-

This compound solution at a known concentration

-

HPLC system with a suitable detector (UV or MS)

-

C18 reverse-phase HPLC column

-

Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

-

Incubator, water bath, or light chamber for stress conditions

Procedure:

-

Initial Analysis (Time Zero):

-

Inject a sample of the freshly prepared this compound solution into the HPLC system.

-

Record the peak area of the intact compound.

-

-

Stress Conditions:

-

Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, or light exposure).

-

-

Time-Point Analysis:

-

At various time points, take aliquots of the stressed solution and inject them into the HPLC system.

-

Record the peak area of the intact compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

-

Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[5]

-

References

- 1. Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 11-O-Methylpseurotin A, a fungal metabolite of the pseurotin (B1257602) family. This document provides a comprehensive overview of its molecular targets, modulation of signaling pathways, and detailed experimental protocols for its investigation, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Targeting Cell Cycle Regulation

The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2][3][4] The Hof1 protein is a crucial regulator of mitosis and cytokinesis, the final stage of cell division.[3] This specific activity strongly suggests that the principal mechanism of action for this compound is centered around the disruption of cell cycle control.[1]

The validation of this compound as a putative Hof1 inhibitor has been primarily established through genetic screening assays, such as the yeast halo assay, rather than direct biochemical inhibition studies.[3] The selective inhibition of the hof1Δ yeast strain indicates a synthetic lethal or inhibitory interaction, making this compound a valuable chemical tool for probing the function of Hof1.[3]

Putative Anti-Inflammatory Activity: Insights from Related Pseurotins

While direct studies on the anti-inflammatory effects of this compound are emerging, insights can be drawn from related compounds, Pseurotin A and D. These compounds have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways in macrophages.[5] A key molecular event in this process is the inhibition of STAT3 phosphorylation.[5] It is therefore hypothesized that this compound may share this anti-inflammatory mechanism.[5]

Quantitative Data Summary

Currently, direct quantitative data such as IC50 or Ki values for this compound's inhibition of specific molecular targets are not widely available in the public domain. The primary method of quantifying its activity has been through the measurement of the zone of inhibition in yeast halo assays.

| Assay | Organism/Cell Line | Target Pathway | Measurement | Observed Effect |

| Yeast Halo Assay | Saccharomyces cerevisiae (hof1Δ strain) | Cytokinesis/Cell Cycle | Zone of Inhibition | Selective inhibition of the mutant strain's growth[3] |

| LPS-Induced Cytokine Release | RAW 264.7 Macrophages | Inflammation (NF-κB, JAK/STAT) | TNF-α, IL-6 levels | Proposed reduction in pro-inflammatory cytokine release[5] |

| MTT Assay | Various Cell Lines | Cytotoxicity/Metabolic Activity | Absorbance (Formazan concentration) | Assessment of compound-induced reduction in cell viability[5] |

Signaling Pathways

The known and proposed signaling pathways influenced by this compound and its analogs are depicted below.

Caption: Proposed mechanism of this compound action on the Hof1-mediated cytokinesis pathway in S. cerevisiae.

Caption: Hypothesized anti-inflammatory signaling pathway inhibition by pseurotins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Protocol 1: Yeast Halo Assay for Selective Inhibition

This assay is used to identify compounds that selectively inhibit the growth of a yeast strain with a specific gene deletion, in this case, hof1Δ.[3]

Materials:

-

Wild-type Saccharomyces cerevisiae strain

-

hof1Δ mutant Saccharomyces cerevisiae strain

-

Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

-

Sterile filter paper discs

-

This compound solution of known concentration

-

Incubator (30°C)

Procedure:

-

Yeast Lawn Preparation: A suspension of wild-type and hof1Δ yeast strains is prepared and evenly spread onto separate YPD agar plates to create a uniform lawn of yeast.

-

Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound.

-

Disc Placement: The impregnated disc is placed onto the center of each yeast lawn plate.

-

Incubation: The plates are incubated at 30°C for 24-48 hours, or until sufficient yeast growth is observed.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around the filter disc is measured for both the wild-type and mutant strains. A significantly larger halo on the mutant plate suggests a synthetic lethal or inhibitory interaction.[3]

Caption: Experimental workflow for the yeast halo assay.

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This protocol is adapted for screening the anti-inflammatory effects of this compound.[5]

Materials:

-

RAW 264.7 macrophages

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Commercial ELISA kits for TNF-α and/or IL-6

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[5]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.[5]

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[5]

-

Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]

Protocol 3: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.[5]

Materials:

-

Target cell line (e.g., RAW 264.7)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).[5]

-

Incubation: Incubate for 24-48 hours.[5]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research, including direct biochemical assays and in vivo studies, will be crucial for a more complete elucidation of its therapeutic potential.

References

Unveiling the Antifungal Potential: A Technical Guide to the Biological Activity of 11-O-Methylpseurotin A on Yeast

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of 11-O-Methylpseurotin A, a derivative of the fungal metabolite Pseurotin A, with a specific focus on its effects on yeast. While comprehensive data on its broad-spectrum antifungal activity remains limited, existing research points towards a targeted mechanism of action, presenting a unique avenue for further investigation and potential therapeutic development.

Executive Summary

This compound is a semi-synthetic derivative of Pseurotin A, a natural product known for its inhibitory effects on chitin (B13524) synthase. However, the primary reported biological activity of this compound in yeast, specifically Saccharomyces cerevisiae, is the selective inhibition of strains harboring a deletion of the HOF1 gene. This suggests a mechanism of action centered on the process of cytokinesis, the final stage of cell division. This guide summarizes the available quantitative data for the parent compound, Pseurotin A, details relevant experimental methodologies for assessing the activity of these compounds, and presents diagrams of the proposed mechanism of action and experimental workflows.

Data Presentation: Antifungal and Enzyme Inhibitory Activity

Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. However, data for the parent compound, Pseurotin A, provides a valuable comparative baseline.

| Compound | Target Organism/Enzyme | Assay Type | Result |

| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Pseurotin A | Chitin Synthase (Coprinus cinereus) | IC₅₀ | 81 µM |

| This compound | Saccharomyces cerevisiae (hof1Δ mutant) | Yeast Halo Assay / Survival Assay | Selective inhibition and decreased survival |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound on yeast.

Broth Microdilution Antifungal Susceptibility Testing (Generalized Protocol)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

a. Inoculum Preparation:

-

Yeast cultures are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of yeast cells is prepared in sterile saline or a buffered solution.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

The standardized suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

b. Assay Procedure:

-

A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable broth medium.

-

The diluted yeast inoculum is added to each well.

-

Positive (no compound) and negative (no inoculum) control wells are included.

-

The plate is incubated at 35°C for 24-48 hours.

c. Determination of MIC:

-

Following incubation, the microtiter plate is examined for fungal growth, either visually or using a spectrophotometer.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.

Yeast Halo Assay for Selective Inhibition

This assay is particularly useful for identifying compounds that selectively inhibit the growth of a specific mutant strain compared to a wild-type strain.

a. Strain Preparation:

-

Lawns of the yeast strains of interest (e.g., S. cerevisiae hof1Δ mutant and its corresponding wild-type strain) are evenly spread onto solid growth medium (e.g., YPD agar plates).

b. Compound Application:

-

A small, sterile filter paper disc is impregnated with a known concentration of the test compound (this compound).

-

The disc is placed onto the center of the agar plate seeded with the yeast lawn.

c. Incubation and Observation:

-

The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

The formation of a clear zone (halo) of no growth around the disc indicates inhibitory activity. The diameter of the halo is proportional to the potency of the compound.

-

Selective inhibition is observed when a larger halo is present on the plate with the mutant strain compared to the wild-type strain.

Yeast Cell Survival Assay (Quantitative)

This method provides a quantitative measure of cell viability after exposure to a test compound.

a. Treatment:

-

Yeast cultures (hof1Δ mutant and wild-type) are grown in liquid medium to the mid-logarithmic phase.

-

The cultures are treated with a specific concentration of this compound or a vehicle control (e.g., DMSO).

-

The cultures are incubated for a defined period.

b. Plating:

-

Aliquots are taken from the treated and control cultures at various time points.

-

Serial dilutions of the aliquots are made in sterile water or saline.

-

A known volume of each dilution is spread onto solid growth medium plates.

c. Colony Counting:

-

The plates are incubated until colonies are visible.

-

The number of colony-forming units (CFUs) on each plate is counted.

-

The survival rate is calculated by comparing the CFU counts from the treated cultures to the vehicle-treated control cultures.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of synthetic lethality of this compound in hof1Δ yeast.

Experimental Workflow Diagrams

Caption: Workflow for the Yeast Halo Assay to determine selective inhibition.

Caption: Workflow for the Quantitative Yeast Survival Assay.

Concluding Remarks

The selective activity of this compound against a Saccharomyces cerevisiae strain lacking the HOF1 gene highlights a promising and specific mechanism of action related to the crucial process of cytokinesis. While further research is necessary to elucidate the precise molecular target and to determine its broader antifungal spectrum, this compound represents a valuable chemical probe for studying cell division in yeast and a potential starting point for the development of novel antifungal agents with a targeted mode of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire future investigations into the biological activities of this compound and related compounds.

An In-depth Technical Guide to the Fungal Secondary Metabolite 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic chemical scaffold. Isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp., this compound has garnered scientific interest due to its specific biological activity.[1][2] Notably, it selectively inhibits the growth of a Hof1 deletion mutant of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the regulation of cytokinesis.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, known biological activities, and detailed experimental methodologies for its isolation and biological assessment. While quantitative data on the bioactivity of this compound is limited, this guide consolidates the available information to serve as a valuable resource for ongoing and future research in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have played a pivotal role in drug discovery. The pseurotins are a class of fungal metabolites that are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2] this compound is a derivative of the more extensively studied pseurotin A.[1] It is produced by both marine-derived and terrestrial fungi, and its production can be influenced by co-cultivation with other microorganisms.[2] The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, pointing towards a specific interaction with the cellular machinery governing cell division.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C23H27NO8 |

| Molecular Weight | 445.46 g/mol |

| CAS Number | 956904-34-0 |

| Appearance | White solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol |

Biosynthesis

The biosynthesis of this compound is intricately linked to that of its precursor, pseurotin A. The core structure is assembled by a hybrid PKS-NRPS enzyme, PsoA, followed by a series of modifications by tailoring enzymes encoded in the pso gene cluster. The final step in the formation of this compound is the O-methylation of the C-11 hydroxyl group of pseurotin A. However, the specific O-methyltransferase responsible for this terminal modification has not yet been definitively identified.[1]

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its selective growth inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is an F-BAR protein that plays a crucial role in cytokinesis, the final stage of cell division. It is involved in the assembly and contraction of the actomyosin (B1167339) ring at the bud neck, a critical process for the separation of daughter cells.

The signaling pathway involving Hof1 is complex and tightly regulated by cell cycle-dependent phosphorylation. Key kinases such as the polo-like kinase Cdc5 and the Dbf2–Mob1 complex, a component of the Mitotic Exit Network (MEN), phosphorylate Hof1 to control its localization and activity during cytokinesis. The selective activity of this compound against the hof1Δ mutant suggests that the compound may target a parallel or compensatory pathway that becomes essential in the absence of Hof1, or that it may exacerbate a subtle defect in cytokinesis that is tolerated in wild-type cells but lethal in the mutant.

Data Presentation

Quantitative data on the biological activity of this compound, such as IC50 or Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the peer-reviewed literature.[1] The primary reported activity is qualitative, describing the selective inhibition of the S. cerevisiae hof1Δ strain. For comparative purposes, the table below includes data for the precursor compound, Pseurotin A.

| Compound | Target Organism/Enzyme | Assay Type | Result |

| This compound | Saccharomyces cerevisiae (hof1Δ mutant) | Yeast Halo Assay / Survival Assay | Selective inhibition and decreased survival[1] |

| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Pseurotin A | Chitin Synthase (Coprinus cinereus) | IC50 | 81 µM |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on methodologies described for pseurotins.

I. Fungal Fermentation

-

Inoculation and Culture: Inoculate a pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth).

-

Incubation: Incubate the culture at 25-30°C with agitation (e.g., 150-200 rpm) for 7-14 days to allow for fungal growth and production of secondary metabolites.

II. Extraction

-

Solvent Extraction: Separate the mycelium from the culture filtrate by filtration. Extract both the mycelium and the filtrate with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

III. Chromatographic Purification

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel. Elute with a stepwise gradient of increasing polarity, for example, n-hexane:EtOAc followed by EtOAc:methanol.

-

Further Purification: Combine fractions containing the compound of interest (identified by thin-layer chromatography) and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).

-

Compound Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound. Confirm the identity and purity by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Yeast Growth Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against wild-type and hof1Δ mutant strains of Saccharomyces cerevisiae.

-

Inoculum Preparation: Grow the yeast strains overnight in Yeast Peptone Dextrose (YPD) medium at 30°C with shaking. Dilute the overnight cultures to a starting OD600 of 0.1 in fresh YPD.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in YPD medium in a 96-well microplate. Include a solvent control (DMSO only).

-

Incubation: Add the diluted yeast cultures to the wells of the microplate. Incubate the plate at 30°C with shaking for 16-24 hours.

-

Growth Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader to determine cell growth.

-

Data Analysis: Compare the growth of the yeast strains in the presence of different concentrations of the compound to the solvent control. The selective inhibition of the hof1Δ strain will be observed as a significant reduction in its growth compared to the wild-type strain at the same compound concentration.

Conclusion and Future Directions

This compound represents an intriguing fungal secondary metabolite with a specific and potentially valuable biological activity. Its selective inhibition of the S. cerevisiae hof1Δ mutant provides a critical lead for elucidating its precise mechanism of action and identifying its molecular target. Future research should focus on several key areas:

-

Quantitative Bioactivity Studies: A thorough investigation to determine the IC50 or MIC values of this compound against a panel of fungal and cancer cell lines is necessary to better understand its potency and spectrum of activity.

-

Target Deconvolution: Utilizing chemical biology approaches, such as affinity chromatography or yeast three-hybrid screening, to identify the direct binding partner(s) of this compound will be crucial for understanding its mechanism of action.

-

Biosynthetic Pathway Elucidation: The identification and characterization of the O-methyltransferase responsible for the final step in its biosynthesis could enable the engineered production of novel pseurotin analogs.

-

In Vivo Efficacy: While initial studies in a zebrafish model were negative for antiseizure activity, further in vivo studies in models of fungal infections or cancer, guided by a more detailed understanding of its mechanism, are warranted.

References

Methodological & Application

Application Notes and Protocols: Preparation of 11-O-Methylpseurotin A Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-O-Methylpseurotin A is a fungal metabolite, initially isolated from Aspergillus fumigatus, that has garnered interest in chemical biology and drug discovery.[1][2][3][4] It is a derivative of Pseurotin A and has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting its potential as a tool for studying cytokinesis.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for any in vitro or cell-based assay to ensure reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][6][] |

| Molecular Weight | 445.47 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol (e.g., 1 mg/mL) | [1][2][] |

| Aqueous Solubility | Low | [5] |

Safety and Handling Precautions

Before handling this compound, it is crucial to read the Safety Data Sheet (SDS) and follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

4.1. Materials and Equipment

-

This compound (solid powder)

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes (P1000, P200, P20) and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

4.2. Step-by-Step Procedure

-

Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Carefully weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.45 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If solubility is an issue, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid dissolution.[2]

-

Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

4.3. Example Calculation for a 10 mM Stock Solution

The following table provides a sample calculation to prepare a 10 mM stock solution.

| Parameter | Value |

| Desired Stock Concentration (C) | 10 mM = 0.010 mol/L |

| Molecular Weight (MW) | 445.47 g/mol |

| Desired Volume (V) | 1 mL = 0.001 L |

| Mass Required (Mass) | Mass = C x MW x V |

| Calculation | 0.010 mol/L x 445.47 g/mol x 0.001 L = 0.00445 g |

| Mass to Weigh | 4.45 mg |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

-

Solid Compound: Store the solid powder at -20°C in a dark, desiccated environment.[5][][9]

-

Stock Solution:

-

Working Solutions:

-

Prepare fresh aqueous working solutions for each experiment from the frozen stock.[5]

-

The γ-lactam ring in the compound's structure is susceptible to hydrolysis in acidic or alkaline conditions. Ensure the pH of aqueous buffers is maintained in a neutral range (pH 6.5-7.5).[5]

-

Minimize the final concentration of DMSO in the experimental medium (e.g., cell culture) to less than 0.1% to avoid solvent-induced effects and potential precipitation.[5]

-

Workflow and Pathway Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Proposed Signaling Pathway Involvement

This compound has been identified as a selective inhibitor of yeast strains with a deletion of the HOF1 gene. Hof1 is a protein involved in regulating cytokinesis. The diagram below shows a simplified conceptual relationship.

Caption: Proposed interaction of this compound with the Hof1 pathway.

References

- 1. biolinks.co.jp [biolinks.co.jp]

- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. This compound|956904-34-0|MSDS [dcchemicals.com]

Application Note: Cell-Based Assays for Evaluating the Bioactivity of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. While the parent compound, pseurotin A, has been studied for its anti-inflammatory, anti-cancer, and antifungal properties, the specific bioactivities of its methylated derivative, this compound, are less characterized in mammalian systems. The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle and cytokinesis regulation.

This application note provides detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic effects of this compound. The methodologies are based on established assays used for related pseurotin compounds and are designed to be readily implemented in a standard cell culture laboratory.

Mechanism of Action and Signaling Pathways

Pseurotin A and its analogue, pseurotin D, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[1] Specifically, they have been found to inhibit the JAK/STAT and NF-κB signaling cascades in macrophages.[1] These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to stimuli like lipopolysaccharide (LPS). It is hypothesized that this compound may share a similar mechanism of action.

Below is a diagram illustrating the proposed inhibitory action of pseurotins on LPS-induced inflammatory signaling pathways in macrophages.

Caption: Proposed mechanism of action of pseurotins on LPS-induced pro-inflammatory signaling pathways.

Data Presentation

While specific quantitative data for this compound in mammalian cell-based assays are not widely available in peer-reviewed literature, the following tables summarize the reported bioactivity of the closely related compound, pseurotin A. These values can serve as a benchmark for interpreting experimental results with this compound.

Table 1: Anti-inflammatory Activity of Pseurotin A

| Cell Line | Assay | Measured Effect | Concentration |

| RAW 264.7 Macrophages | Proliferation | Significant inhibition | Up to 50 µM[2] |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant inhibition | Up to 50 µM[2] |

| RAW 264.7 Macrophages | IL-6 Production | Significant inhibition | Up to 50 µM[2] |

Table 2: Cytotoxicity of Pseurotin A

| Cell Line | Assay | IC50 |

| Human Lung Fibroblasts | Cytotoxicity | ≥ 1000 µM |

Note: The lack of extensive public data on this compound highlights the importance of performing the described assays to characterize its specific activity profile.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory and cytotoxic properties of this compound.

Protocol 1: Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent System

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Experimental Workflow:

Caption: Workflow for the anti-inflammatory nitric oxide production assay.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL, except for the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.

-

Nitrite Measurement (Griess Assay): a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a chosen mammalian cell line (e.g., RAW 264.7 or other relevant cell lines).

Materials:

-

Selected mammalian cell line

-

Appropriate complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Positive control for cytotoxicity (e.g., Doxorubicin)

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density for the specific cell line in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C with 5% CO2.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion